molecular formula C12H13ClN2O2 B7538386 N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B7538386
M. Wt: 252.69 g/mol
InChI Key: HCJKDXWMXKUACA-UHFFFAOYSA-N
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Description

N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 1st position, and an acetamide group attached to the nitrogen atom of the indole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the indole core, which can be derived from tryptophan or other indole precursors.

  • Reaction Steps: The indole core is first chlorinated to introduce the chlorine atom at the 5th position. Subsequently, an ethyl group is introduced at the 1st position through an alkylation reaction. Finally, the acetamide group is attached to the nitrogen atom via an acylation reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

  • Substitution: Substitution reactions, such as halogenation and alkylation, are commonly employed in the synthesis of this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination and ethyl iodide (C2H5I) for alkylation are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized indole derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Chlorinated and alkylated derivatives.

Properties

IUPAC Name

N-(5-chloro-1-ethyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-15-10-5-4-8(13)6-9(10)11(12(15)17)14-7(2)16/h4-6,11H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJKDXWMXKUACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(C1=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activity. Industry: The compound is used in the development of new drugs and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • 5-Chloroindole: Similar structure but lacks the ethyl and acetamide groups.

  • 1-Ethylindole: Similar structure but lacks the chlorine and acetamide groups.

  • Indole-3-acetamide: Similar structure but lacks the chlorine and ethyl groups.

Uniqueness: N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to the combination of the chlorine atom, ethyl group, and acetamide group, which contribute to its distinct chemical and biological properties.

This compound represents a valuable addition to the field of indole chemistry, with potential applications across various scientific disciplines. Its unique structure and reactivity make it a versatile intermediate for the synthesis of more complex molecules and a candidate for further research in medicinal chemistry.

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